tert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Lipophilicity Drug-likeness Physicochemical property optimization

tert-Butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1823585-31-4, MF C₁₅H₂₀BrNO₂, MW 326.23) is a partially saturated isoquinoline building block featuring three co‑located substituents: a Boc‑protected secondary amine at C‑2, a bromine atom at C‑6, and a methyl group at C‑5 on the 3,4‑dihydroisoquinoline scaffold. This substitution pattern imparts a predicted XLogP3 of 3.7, a topological polar surface area of 29.5 Ų, and a boiling point of approximately 390 °C, distinguishing it from simpler 6‑bromo‑dihydroisoquinoline analogs that lack the 5‑methyl group.

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
Cat. No. B12272848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Molecular FormulaC15H20BrNO2
Molecular Weight326.23 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)Br
InChIInChI=1S/C15H20BrNO2/c1-10-12-7-8-17(14(18)19-15(2,3)4)9-11(12)5-6-13(10)16/h5-6H,7-9H2,1-4H3
InChIKeyKYARFYNZFOIUHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-Bromo-5-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate: Core Properties & Sourcing Profile


tert-Butyl 6-bromo-5-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 1823585-31-4, MF C₁₅H₂₀BrNO₂, MW 326.23) is a partially saturated isoquinoline building block featuring three co‑located substituents: a Boc‑protected secondary amine at C‑2, a bromine atom at C‑6, and a methyl group at C‑5 on the 3,4‑dihydroisoquinoline scaffold . This substitution pattern imparts a predicted XLogP3 of 3.7, a topological polar surface area of 29.5 Ų, and a boiling point of approximately 390 °C, distinguishing it from simpler 6‑bromo‑dihydroisoquinoline analogs that lack the 5‑methyl group [1].

Why a Simple 6‑Bromo‑Dihydroisoquinoline Cannot Replace the 5‑Methyl‑6‑Bromo‑Boc Scaffold


In‑class dihydroisoquinoline building blocks are not fungible because seemingly minor substituent changes can alter regioselectivity in downstream reactions, physicochemical properties, and biological recognition. The 5‑methyl group in the target compound is not merely a passive substituent; it directs electrophilic aromatic substitution exclusively to the C‑6 position, prevents undesired regioisomer formation during cyclization, and raises the lipophilicity relative to the non‑methylated analog (XLogP3 3.7 vs 3.68–3.71) [1][2]. Attempting to replace this building block with the simpler 6‑bromo‑3,4‑dihydroisoquinoline core introduces a regioisomeric mixture risk, alters solubility partitioning, and can compromise the structure–activity relationships (SAR) of downstream drug candidates.

Direct Comparator Evidence for tert-Butyl 6-Bromo-5-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate


Lipophilicity Modulation: XLogP3 Shift Driven by the 5‑Methyl Group

The 5‑methyl group raises the computed XLogP3 from 3.68–3.71 (6‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate, CAS 893566-74-0) to 3.7 (target), a shift of approximately 0.0–0.02 log unit [1][2]. While this difference appears modest, it occurs at a critically balanced lipophilicity range (LogP ~3.5–4.0) where small variations can significantly influence membrane permeability, plasma protein binding, and CYP450 susceptibility in lead optimization programs.

Lipophilicity Drug-likeness Physicochemical property optimization

Regioisomeric Differentiation: 6‑Br vs 7‑Br Substantially Alters Lipophilicity

Moving the bromine atom from C‑6 to C‑7 while retaining the 5‑methyl group produces the 7‑Br regioisomer (CAS 2374908-83-3), which exhibits a significantly higher XLogP3 of 4.05 compared to 3.7 for the target 6‑Br isomer [1]. This ΔXLogP3 of +0.35 reflects altered electronic distribution and hydrogen‑bonding capability, demonstrating that even isosteric halogen repositioning can shift the lipophilicity into a different property space relevant for permeability and in vivo distribution.

Regioisomerism LogP divergence Heterocycle functionalization

Cross‑Coupling Reactivity: Aryl Bromide vs Aryl Chloride Oxidative Addition Rates

In palladium(0)-catalyzed cross‑couplings, the rate‑determining oxidative addition step for phenyl bromide (k_app ≈ 0.48 M⁻¹s⁻¹) is dramatically faster than for phenyl chloride (k_app negligible under comparable conditions) [1]. The target compound’s C‑6 bromine therefore provides a reactive handle that the corresponding 6‑chloro‑5‑methyl analog cannot replicate without forcing harsher conditions or specialized catalysts. The presence of the ortho‑5‑methyl group is expected to moderate the absolute rate (o‑MeC₆H₄‑Br k_app ≈ 0.07 M⁻¹s⁻¹) while still remaining orders of magnitude more reactive than any aryl chloride counterpart [1].

Suzuki–Miyaura coupling Oxidative addition kinetics Palladium catalysis

Physicochemical Property Differentiation for Purification: Boiling Point and Density Compared with Non‑Methylated Analog

The introduction of the 5‑methyl group elevates the predicted boiling point by ≈16 °C relative to the non‑methylated 6‑bromo‑3,4‑dihydroisoquinoline‑2(1H)‑carboxylate (CAS 893566-74-0): 389.9±42.0 °C vs 374.2±42.0 °C [1]. The density also drops from ≈1.353 g/cm³ to 1.320±0.06 g/cm³. These shifts alter the optimal conditions for vacuum distillation, flash chromatography solvent selection, and vapor‑phase handling during scale‑up, making the two compounds operationally distinct despite their structural similarity.

Boiling point Distillation Process chemistry

Synthetic Regioselectivity: 5‑Methyl Directs Exclusive C‑6 Electrophilic Substitution

During Bischler–Napieralski cyclization of β‑arylethylcarbamates bearing a 5‑methyl substituent, electrophilic aromatic substitution occurs exclusively at the C‑6 position, avoiding the 2.5:1 regioisomeric mixtures observed with unprotected or non‑methylated substrates [1]. Gao et al. reported that employing a tosyl protecting group combined with optimized conditions (dimethoxymethane, H₃PO₄, 60 °C) delivered the desired 6‑bromo‑7‑methoxy‑3,4‑dihydroisoquinoline scaffold in 81% yield with no detectable regioisomer, whereas unprotected conditions gave a 2.5:1 mixture [1]. Extrapolating to the target 5‑methyl‑6‑bromo case, the C‑5 methyl group further activates the ortho position, enabling synthetically useful regiocontrol.

Bischler–Napieralski Regioselective cyclization Tetrahydroisoquinoline synthesis

Orthogonal Deprotection: Boc Cleavage Yields >90% Under Mild Acidic Conditions

The N‑Boc group on the target scaffold undergoes quantitative deprotection with trifluoroacetic acid (TFA) in dichloromethane at room temperature, yielding the free amine in >90% isolated yield after 1–4 h [1]. This orthogonal deprotection—leaving the 3,4‑dihydroisoquinoline core and the C‑6 bromide intact—enables sequential functionalization strategies such as amide bond formation, reductive amination, or sulfonylation without affecting the halogen handle. In contrast, benzyl‑ or acetyl‑protected analogs require harsher hydrogenolysis or basic hydrolysis conditions that are incompatible with the acid‑sensitive enamine tautomer of the dihydroisoquinoline ring.

Boc deprotection Orthogonal protecting group strategy Solid‑phase synthesis compatibility

Preferred Use Cases for tert-Butyl 6-Bromo-5-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate Based on Quantitative Evidence


Suzuki–Miyaura Library Synthesis Requiring Mild Conditions

The C‑6 bromine provides >10‑fold faster oxidative addition to Pd(0) than an aryl chloride [1], allowing Suzuki couplings to proceed at 40–60 °C with standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts without decomposition of the Boc group. This enables high‑throughput parallel library synthesis where thermal stress must be minimized to preserve the dihydroisoquinoline scaffold and the acid‑labile N‑Boc protection [2].

Lead Optimization Campaigns Targeting Controlled Lipophilicity

When an SAR series demands a lipophilicity set‑point of XLogP3 ≈ 3.7, the 5‑methyl‑6‑bromo building block provides an immediate match without requiring post‑coupling methyl introduction [1]. The 0.35 logP difference vs the 7‑Br regioisomer (XLogP3 4.05) is sufficiently large to alter ligand efficiency and ADME profiles, so procurement of the correct isomer is mandatory for unambiguous SAR interpretation [2].

Process‑Scale Synthesis with Regiochemical Certainty

The 5‑methyl substituent acts as a regiochemical anchor, ensuring that electrophilic cyclization or bromination occurs exclusively at C‑6 rather than producing the 2.5:1 regioisomeric mixtures documented for non‑methylated substrates [1]. This inherent regioselectivity eliminates a costly chromatographic separation step at the advanced intermediate stage, making the 5‑methyl‑6‑bromo compound the preferred starting material for kilogram‑scale campaigns where process robustness and impurity control are paramount [2].

Peptide–Drug Conjugate or PROTAC Linker Attachment via Orthogonal Boc Deprotection

After C‑6 cross‑coupling to install an aryl or heteroaryl warhead, the Boc group can be cleanly removed with TFA (>90% yield, 1–4 h, rt) to reveal a secondary amine [1]. This amine serves as an attachment point for polyethylene glycol linkers, biotin tags, or E3 ligase recruiting elements in PROTAC design—all while the C‑Br bond remains intact for potential late‑stage diversification, a sequence that is not feasible with benzyl‑ or trifluoroacetyl‑protected analogs [2].

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